

What are the findings from CD38 knockout mice studies on cADPR function?

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Unraveling cADPR Function: Insights from CD38 Knockout Mice

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The study of **cyclic ADP-ribose** (cADPR) as a second messenger in calcium signaling has been significantly advanced by the use of genetic models, most notably the CD38 knockout mouse. As the primary enzyme responsible for cADPR synthesis in many mammalian tissues, the absence of CD38 provides a powerful tool to dissect the physiological roles of cADPR. This guide offers a comprehensive comparison of findings from CD38 knockout mice studies, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to facilitate a deeper understanding of cADPR function.

Key Findings from CD38 Knockout Mice Studies

Studies utilizing CD38 knockout (CD38^{-/-}) mice have consistently demonstrated the critical role of this ectoenzyme in maintaining basal cADPR levels and mediating cADPR-dependent calcium signaling across a variety of cell types and tissues. The functional consequences of CD38 deletion are pleiotropic, affecting metabolic regulation, immune responses, and muscle function.

Diminished cADPR Levels and Enzyme Activity

The most direct consequence of CD38 gene deletion is a dramatic reduction in ADP-ribosyl cyclase activity and, consequently, lower intracellular cADPR concentrations. This underpins the subsequent functional deficits observed in these animals.

Table 1: Comparison of ADP-ribosyl Cyclase Activity and cADPR Levels in Wild-Type (WT) and CD38 Knockout (CD38-/-) Mice

| Tissue/Cell Type | Parameter | Wild-Type (WT) | CD38 Knockout (CD38-/-) | Reference |
|-----------------------------|--|----------------|-------------------------|-----------|
| Brain | ADP-ribosyl Cyclase Activity (pmol cGDP-ribose/mg protein) | 35 ± 1 | 1 ± 1 | [1] |
| Brain | cADPR (pmol/mg protein) | 7.1 ± 1.3 | 5.3 ± 1.5 | [1] |
| Spleen | cADPR (pmol/10 ⁸ cells) | 1.8 ± 0.3 | Not Detected | [2] |
| Thymus | cADPR (pmol/10 ⁸ cells) | 1.2 ± 0.2 | Not Detected | [2] |
| Bone Marrow (myeloid cells) | cADPR (pmol/10 ⁸ cells) | 2.5 ± 0.4 | Not Detected | [2] |
| Pancreatic Acinar Cells | cADPR (fmol/mg protein) | ~150 | ~10 | [3] |

Note: cGDP-ribose (cyclic GDP-ribose) is a fluorescent analog used to measure ADP-ribosyl cyclase activity.

Impaired Calcium Signaling

The reduction in cADPR levels in CD38-/- mice leads to significant alterations in intracellular calcium ($[Ca^{2+}]_i$) dynamics in response to various stimuli.

Table 2: Alterations in Calcium Signaling in CD38 Knockout (CD38^{-/-}) Mice

| Cell Type | Stimulus | Observation in CD38 ^{-/-} vs. WT | Reference |
|----------------------------|--|---|-----------|
| Pancreatic β -cells | Glucose | Severely impaired [Ca ²⁺] _i rise | [4][5] |
| Pancreatic Acinar Cells | Acetylcholine (ACh) | Greatly reduced or absent [Ca ²⁺] _i oscillations | [6][7] |
| Airway Smooth Muscle Cells | Acetylcholine, Endothelin-1 | Significantly lower intracellular calcium responses | [8] |
| Neutrophils | fMLP | Impaired sustained extracellular Ca ²⁺ influx | |
| Cardiomyocytes | Isoproterenol (β -adrenergic agonist) | Smaller Ca ²⁺ transients and contraction amplitudes | [9] |

Physiological Consequences of CD38 Deletion

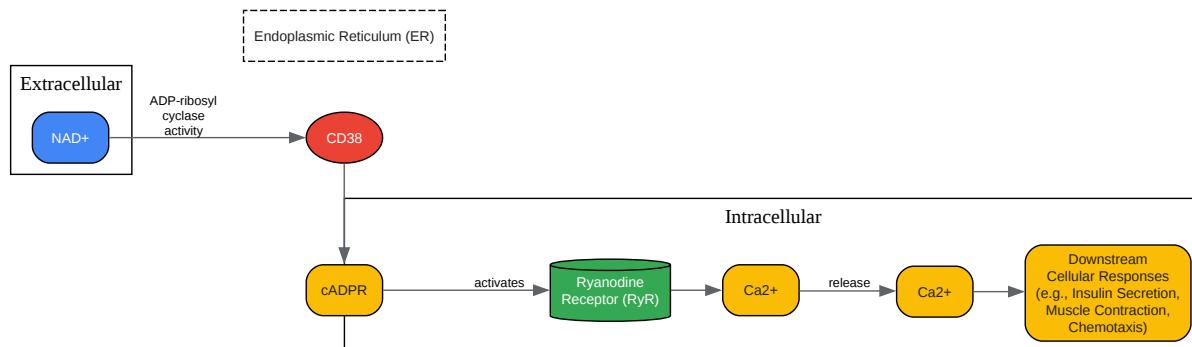
The perturbations in cADPR-mediated calcium signaling give rise to a range of observable phenotypes in CD38 knockout mice, highlighting the diverse physiological processes regulated by this pathway.

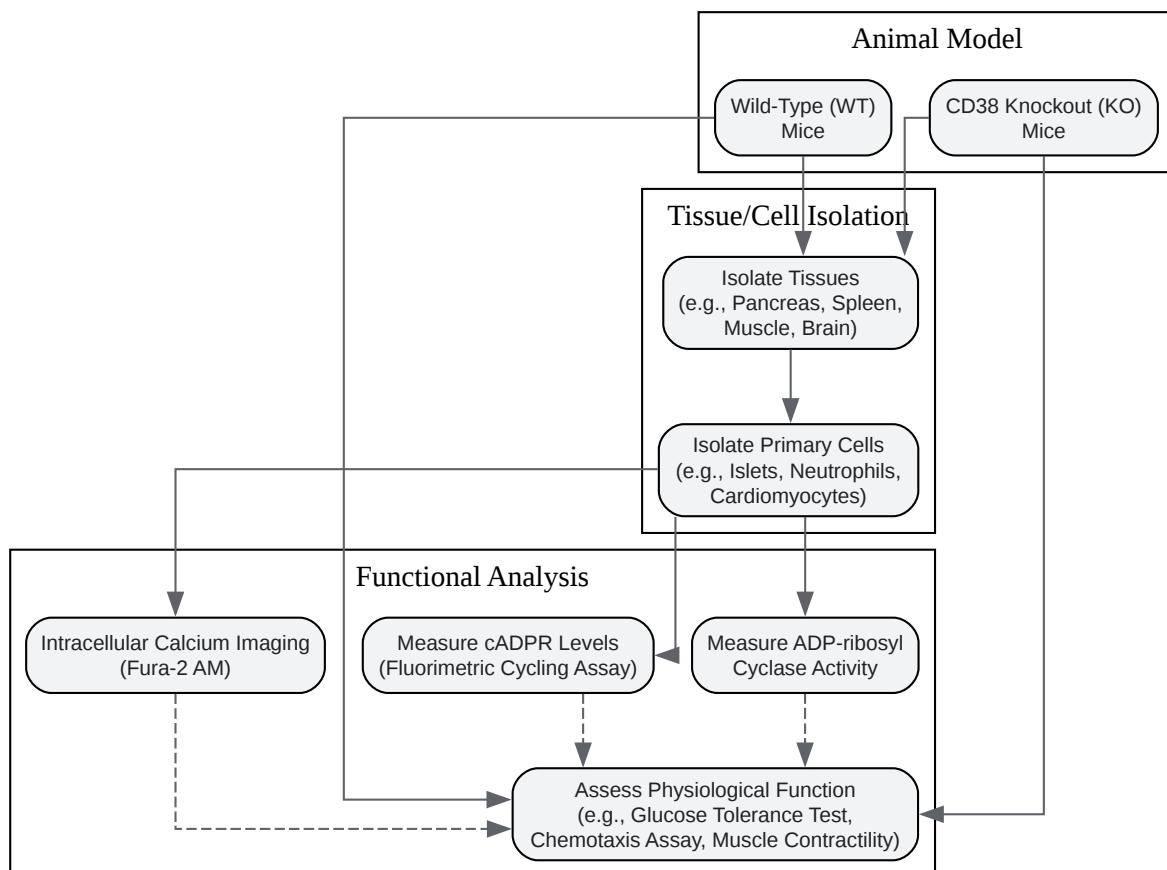
Table 3: Phenotypic Consequences of CD38 Knockout in Mice

| Physiological Process | Phenotype in CD38-/- Mice | Quantitative Data (where available) | Reference |
|---|---|---|------------|
| Metabolism | Impaired glucose tolerance and insulin secretion | Significantly lower serum insulin levels in response to glucose challenge. | [4][5][10] |
| Protection from high-fat/high-sucrose diet-induced hyperglycemia and hyperinsulinemia | Fasting blood glucose and serum insulin levels are significantly lower in CD38-/- mice on a high-fat diet compared to WT. | | [10] |
| Immune Response | Increased susceptibility to bacterial infections | Impaired neutrophil chemotaxis towards fMLP. | [11][12] |
| Altered inflammatory cell recruitment | Impaired accumulation of neutrophils and inflammatory monocytes in the spleen during Listeria monocytogenes infection. | | [11] |
| Muscle Function | Reduced exercise capacity | CD38-/- mice show a defect in response to intensity overload running tests. | [9] |
| Lack of β-agonist-induced muscle contraction enhancement | Isoproterenol fails to increase muscle contractile force in isolated gastrocnemius muscle from CD38-/- mice. | | [9] |

Signaling Pathways and Experimental Workflows

To visually represent the central role of CD38 in cADPR-mediated signaling and the experimental approaches used to study its function, the following diagrams are provided.



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